N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide is a chemical compound known for its unique structural properties and diverse applications
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, and also against powdery mildews and some leaf spot diseases in a broad range of crops .
Mode of Action
Similar compounds have been known to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes or by being an extremely potent uncoupler of oxidative phosphorylation in mitochondria .
Biochemical Pathways
Similar compounds have been known to affect the oxidative phosphorylation pathway in mitochondria .
Pharmacokinetics
Similar compounds have been known to be rapidly metabolised to a compound without uncoupling activity .
Result of Action
Similar compounds have been known to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph and iprovalicarb .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the chlorination and fluorination of picoline, followed by coupling reactions to introduce the butanamide moiety . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide include:
- Fluazinam
- Fluopyram
- Trifloxystrobin
- Fluxapyroxad
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-5(17)2-8(18)16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADJLLRPKIENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185731 | |
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-23-3 | |
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321430-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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